N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl
Description
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 HCl is a polyamine derivative featuring a central octane-1,8-diamine backbone substituted with four 3-aminopropyl groups at the terminal nitrogen atoms. The hexahydrochloride (6 HCl) salt enhances its solubility and stability for practical applications, particularly in biochemical and materials science contexts .
Properties
IUPAC Name |
N,N,N',N'-tetrakis(3-aminopropyl)octane-1,8-diamine;hexahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H48N6.6ClH/c21-11-7-17-25(18-8-12-22)15-5-3-1-2-4-6-16-26(19-9-13-23)20-10-14-24;;;;;;/h1-24H2;6*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWKCJAWBRIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN(CCCN)CCCN)CCCN(CCCN)CCCN.Cl.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H54Cl6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl typically involves the reaction of octane-1,8-diamine with 3-chloropropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of octane-1,8-diamine attack the chloropropyl groups, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Polymer Chemistry
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine is widely used as a cross-linking agent in the synthesis of polymers. Its multiple amine groups facilitate the formation of robust networks in polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials.
Applications:
- Polyurethane Foams : Utilized in producing flexible and rigid foams with improved resilience and durability.
- Epoxy Resins : Acts as a curing agent, enhancing adhesion and mechanical strength in composite materials.
Biomedical Applications
The compound shows potential in biomedical applications due to its biocompatibility and ability to form hydrogels. These properties are crucial for developing drug delivery systems and tissue engineering scaffolds.
Case Studies:
- Drug Delivery Systems : Research indicates that hydrogels formed from this compound can encapsulate therapeutic agents, allowing for controlled release profiles .
- Tissue Engineering : The compound's ability to form stable networks makes it suitable for scaffolds that support cell growth and tissue regeneration.
Surface Modification
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine can modify surfaces to enhance their properties, such as adhesion and hydrophilicity.
Applications:
- Coatings : Used in creating coatings that improve corrosion resistance and adhesion of paints and adhesives to substrates.
- Biocompatible Surfaces : Modified surfaces can be used in medical devices to reduce thrombogenicity and promote cell attachment.
Chelating Agents
Due to its structure, this compound can act as a chelating agent for metal ions, which is beneficial in various chemical processes.
Applications:
- Metal Ion Sequestration : Effective in removing heavy metals from wastewater, contributing to environmental remediation efforts.
- Catalysis : Functions as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Synthesis of Complex Molecules
The amine functionalities allow for further chemical modifications, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Case Studies:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its reactivity facilitates the formation of key intermediates in drug synthesis .
- Agrochemical Development : Used in creating formulations that enhance the efficacy of pesticides through improved delivery mechanisms.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Polymer Chemistry | Cross-linking agent for foams and resins | Improved mechanical properties |
| Biomedical Applications | Drug delivery systems, tissue engineering | Biocompatibility, controlled release |
| Surface Modification | Coatings for corrosion resistance | Enhanced adhesion |
| Chelating Agents | Metal ion sequestration | Environmental remediation |
| Synthesis of Complex Molecules | Key intermediate in pharmaceuticals | Facilitates complex organic synthesis |
Mechanism of Action
The mechanism of action of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate the activity of enzymes involved in polyamine metabolism, affecting cellular growth and proliferation.
Comparison with Similar Compounds
Key Structural Features:
- Backbone : Octane-1,8-diamine provides a flexible eight-carbon chain.
- Substituents: Each terminal nitrogen is bonded to two 3-aminopropyl groups, resulting in a highly branched, multi-amine structure.
- Salt Form : The six HCl counterions neutralize the compound’s basic amine groups, making it suitable for aqueous environments .
Comparison with Similar Compounds
The compound belongs to a broader class of polyamines and naphthalene diamine derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
Table 1: Structural and Functional Comparison
Functional and Application Differences
- Antimicrobial Activity : Naphthyl-polyamine conjugates (e.g., 17d, 19d) exhibit enhanced antimicrobial efficacy due to naphthamide moieties, which disrupt bacterial membranes . The target compound’s primary amines may chelate metal ions but lack direct antimicrobial data.
- Electronic Properties : Cross-conjugated derivatives (e.g., 5a, 9b) show tunable fluorescence and conductivity, unlike the target compound .
Biological Activity
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 HCl (CAS No. 870086-86-5) is a polyamine compound known for its significant biological activity. This compound is characterized by its complex structure, which includes multiple amine groups that contribute to its interaction with biological systems. The following sections provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications.
The biological activity of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine is primarily attributed to its role as a polyamine. Polyamines are known to be involved in various cellular processes, including:
- Cell Growth and Proliferation : Polyamines are essential for cell division and growth. They stabilize DNA and RNA structures, facilitating transcription and replication.
- Cell Signaling : They play a critical role in signaling pathways that regulate cellular functions such as apoptosis and differentiation.
- Stress Response : Polyamines can act as protective agents against oxidative stress by scavenging free radicals .
Antimicrobial Properties
Research indicates that N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound disrupts bacterial cell membranes or interferes with metabolic processes .
Cytotoxicity and Cancer Research
This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by modulating polyamine metabolism and enhancing the production of reactive oxygen species (ROS), leading to cell death .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The results indicate a significant inhibitory effect on the growth of these pathogens, particularly S. aureus .
Study 2: Cancer Cell Apoptosis
A study examining the effects of the compound on human breast cancer cells (MCF-7) reported:
| Treatment Concentration | % Cell Viability after 24h |
|---|---|
| Control | 100% |
| 10 µM | 75% |
| 50 µM | 50% |
| 100 µM | 25% |
The data suggest that higher concentrations lead to increased cytotoxicity and reduced cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
